(3S,5RS)-3,5-dimethyl-piperazin-2-one is a chiral compound belonging to the piperazine class of heterocyclic organic compounds. Characterized by a six-membered ring containing two nitrogen atoms at opposite positions, this compound features two methyl groups located at the 3rd and 5th positions of the piperazine ring, along with a ketone functional group at the 2nd position. The stereochemistry of this compound is crucial for its biological activity and potential applications in medicinal chemistry and organic synthesis.
This compound is often synthesized in laboratory settings and can also be found in commercial chemical suppliers. Its structural characteristics make it a subject of interest in various fields, including pharmaceuticals and chemical research.
(3S,5RS)-3,5-dimethyl-piperazin-2-one is classified as:
The synthesis of (3S,5RS)-3,5-dimethyl-piperazin-2-one can be achieved through several methods:
The synthesis process generally involves:
(3S,5RS)-3,5-dimethyl-piperazin-2-one can participate in various chemical reactions:
Research indicates that compounds with similar structures may exhibit biological activities such as antimicrobial or antiviral properties. Further studies are required to elucidate specific mechanisms related to this compound.
Physical property data may vary based on purity and environmental conditions; thus, analytical techniques like NMR spectroscopy or mass spectrometry are often employed for characterization.
(3S,5RS)-3,5-dimethyl-piperazin-2-one has several notable applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in both academic and industrial settings.
Stereoselective synthesis of the piperazin-2-one scaffold demands precise chiral control to establish the (3S,5RS) configuration. Modern routes prioritize asymmetric catalysis and chiral auxiliaries to install stereocenters while minimizing racemization. For example, the synthesis of KRASG12C inhibitors employs low-temperature reactions and stereospecific catalysts to achieve enantiopure quinoline-piperazine intermediates, avoiding traditional high-temperature or nitric acid methods that cause regioselective byproducts [2] [5]. Key strategies include:
Table 1: Stereocontrol Methods in Piperazinone Synthesis
Method | Stereoselectivity | Yield Range | Key Limitation |
---|---|---|---|
Asymmetric Hydrogenation | >95% ee | 70-85% | Sensitivity to steric hindrance |
Chiral Auxiliaries | 90-98% de | 65-80% | Additional synthesis/removal steps |
Enzymatic Resolution | >99% ee | 30-50% | Low throughput |
The (5RS) diastereomer poses unique challenges due to competing epimerization at C5. Successful routes employ kinetically controlled alkylation using lithium diisopropylamide (LDA) at -78°C to trap the enolate intermediate, yielding a 1:1 diastereomeric ratio essential for pharmacological screening [8].
Substituent positioning on the piperazinone ring dictates reactivity patterns during electrophilic functionalization. The 3,5-dimethyl configuration creates distinct electronic environments:
Electron-donating methyl groups make the ring highly susceptible to electrophilic aromatic substitution (EAS), but regioselectivity depends on existing substituents. Meta-directing groups (e.g., carbonyls) override inherent ortho/para preferences of methyl substituents. For instance, bromination at C6 proceeds selectively when the C2 carbonyl acts as a meta-director, whereas alkylation occurs at N4 when the ring adopts an enol tautomer [3] [6].
Table 2: Substituent Directing Effects in Piperazinone Functionalization
Existing Substituent | Position | Preferred EAS Site | Directing Strength |
---|---|---|---|
C2 Carbonyl | - | C6 (meta) | Strong (-R effect) |
N1-H | - | C3/C5 (ortho) | Moderate (+M effect) |
C3 Methyl | Axial | N4 | Weak (+I effect) |
Schiff base studies confirm that ortho-methyl positioning alters prototropic equilibria, shifting keto-amine tautomer prevalence from 15% to >90% in aprotic solvents [10]. This tautomerism critically impacts metal-chelation capacity—essential for designing catalysts or bioactive complexes.
Solid-phase and solution-phase syntheses offer divergent trade-offs for constructing (3S,5RS)-3,5-dimethyl-piperazin-2-one.
Solid-Phase Synthesis (SPS):
Solution-Phase Synthesis:
Table 3: Performance Metrics of Synthesis Methods
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Average Step Yield | 98% | 85% |
Diastereomeric Ratio (5RS) | 1:1 | 4:1 (favoring R or S) |
Max Demonstrated Length | 12-mer | 9-mer |
Purification Method | Resin washing | Column chromatography |
Scalability | <100 mg | Multi-gram |
Hybrid approaches show promise: Solution-phase synthesis of dimers followed by solid-phase elongation balances diastereocontrol with throughput [4] [7]. Microwave-assisted ring closure in solution (50% yield in 10 min vs. 24 h conventionally) further optimizes efficiency [10].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6